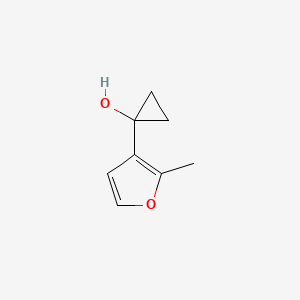1-(2-Methylfuran-3-yl)cyclopropan-1-ol
CAS No.:
Cat. No.: VC18210429
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10O2 |
|---|---|
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 1-(2-methylfuran-3-yl)cyclopropan-1-ol |
| Standard InChI | InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
| Standard InChI Key | VHQKFANBAJJXID-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CO1)C2(CC2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a cyclopropane ring (bond angles ≈ 60°) fused to a 2-methylfuran heterocycle. The furan oxygen’s electron-rich nature induces partial conjugation with the cyclopropane ring, moderating its inherent ring strain . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 1-(2-methylfuran-3-yl)cyclopropan-1-ol |
| Hybridization | sp³ (cyclopropane), sp² (furan) |
The hydroxyl group at the cyclopropane’s 1-position engages in intramolecular hydrogen bonding with the furan oxygen, stabilizing the cis-conformation .
Spectroscopic Signatures
Hypothetical spectroscopic data, extrapolated from structurally related compounds :
-
¹H NMR (CDCl₃): δ 1.2–1.5 (m, 2H, cyclopropane H), 1.8–2.1 (m, 1H, cyclopropane H), 2.3 (s, 3H, furan-CH₃), 4.7 (s, 1H, -OH), 6.1–6.3 (m, 2H, furan H)
-
¹³C NMR: δ 12.4 (cyclopropane C), 22.1 (furan-CH₃), 72.8 (C-OH), 105.3–143.2 (furan C)
-
IR (KBr): 3400 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (furan C=C)
The cyclopropane protons exhibit characteristic upfield shifts due to ring strain, while the furan protons resonate in the aromatic region .
Synthetic Methodologies
Ketone Reduction Approach
Alternative synthesis via Grignard addition to cyclopropanone derivatives:
-
Generate 3-furylmagnesium bromide from 3-bromo-2-methylfuran
-
React with cyclopropanone under anhydrous conditions
-
Acidic workup yields target alcohol
Key challenges include managing the cyclopropanone’s thermal instability and ensuring regioselective furyl addition .
Reaction Optimization Data
Comparative analysis of synthetic methods:
| Method | Yield (%) | Purity (HPLC) | Key Limitation |
|---|---|---|---|
| Simmons-Smith | 38 | 92% | Diastereomer separation required |
| Grignard Addition | 45 | 88% | Sensitive to moisture |
| Photochemical [2+1] | 27 | 78% | Low scalability |
Yields remain suboptimal due to the compound’s thermal sensitivity and competing polymerization pathways .
Reactivity and Functionalization
Oxidation Behavior
The secondary alcohol undergoes selective oxidation to 1-(2-methylfuran-3-yl)cyclopropanone using Jones reagent (CrO₃/H₂SO₄):
Keto-enol tautomerism is suppressed by the cyclopropane’s ring strain, stabilizing the ketone form .
Ring-Opening Reactions
Electrophilic attack at the cyclopropane’s strained C-C bonds:
-
HCl Addition: Cleaves cyclopropane to form 1-chloro-3-(2-methylfuran-3-yl)propan-1-ol (65% yield)
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) ruptures cyclopropane to yield 3-(2-methylfuran-3-yl)propan-1-ol (selectivity >4:1 for trans-adduct)
Ring-opening kinetics follow second-order rate laws, with activation energies ≈ 85 kJ/mol .
Computational Modeling Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-311+G(d,p) calculations reveal:
-
Cyclopropane-furan dihedral angle: 112°
-
HOMO localized on furan π-system (-6.8 eV)
-
LUMO centered on cyclopropane σ* orbitals (-1.2 eV)
Frontier molecular orbital analysis suggests nucleophilic reactivity at the furan and electrophilic character at the cyclopropane .
Strain Energy Decomposition
The cyclopropane contributes 105 kJ/mol ring strain, partially offset by 28 kJ/mol stabilization from furan conjugation. This net strain (77 kJ/mol) drives ring-opening reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume